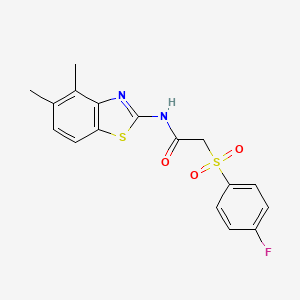

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

説明

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a benzothiazole-derived compound featuring a 4,5-dimethyl-substituted benzothiazole core linked to a 4-fluorobenzenesulfonylacetamide moiety. The benzothiazole scaffold is recognized for its pharmacological versatility, often associated with antitumor, antimicrobial, and neuroprotective activities.

特性

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S2/c1-10-3-8-14-16(11(10)2)20-17(24-14)19-15(21)9-25(22,23)13-6-4-12(18)5-7-13/h3-8H,9H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZJIUKUECVVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of Dimethyl Groups: The 4,5-dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Sulfonylation: The 4-fluorobenzenesulfonyl group can be introduced by reacting the benzothiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with chloroacetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.

科学的研究の応用

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide would depend on its specific biological or chemical activity. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The sulfonyl group may enhance the compound’s ability to form hydrogen bonds or interact with specific proteins, thereby modulating its activity.

類似化合物との比較

N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl) Acetamide (BTA)

- Structure : Benzothiazole core with a trifluoromethyl group at position 6 and a 3,4,5-trimethoxyphenylacetamide substituent.

- Activity : Exhibits potent CK-1δ inhibition (pIC50 = 7.8) with a GlideXP docking score of −3.78 kcal/mol.

- The 4-fluorobenzenesulfonyl group in the target compound replaces BTA’s trimethoxyphenyl moiety, which could alter solubility and π-π stacking interactions .

Coumarin Derivatives ()

- Structures :

- Compound A : N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide.

- Compound B : N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide.

- Activity : Antioxidant efficacy surpassing ascorbic acid.

- Comparison : The target compound’s benzothiazole core and sulfonyl group contrast with the coumarin-oxygen heterocycles in these derivatives. The sulfonyl group may enhance oxidative stability compared to the labile ether linkages in coumarins, though at the cost of reduced hydrogen-bonding capacity .

N-(4-methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 9, )

- Structure: Quinazolinone-thioacetamide hybrid with methoxy and trimethoxybenzyl groups.

- Activity : Moderate antitumor activity (MGI% = 10%).

GSK1570606A ()

- Structure : 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide.

- Activity : Pyridine-thiazole hybrid with uncharacterized bioactivity in the provided context.

- Comparison : The target compound’s benzothiazole core and sulfonyl linkage differ from GSK1570606A’s pyridinylthiazole and simple acetamide. The sulfonyl group may improve binding to sulfhydryl-rich enzyme active sites compared to GSK1570606A’s phenyl group .

Pharmacological and Binding Property Analysis

Table 1: Comparative Pharmacological Profiles

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., fluorine in the target compound and BTA’s CF₃) enhance binding to kinases like CK-1δ.

- Bulky substituents (e.g., trimethoxybenzyl in Compound 9) may reduce membrane permeability, explaining its lower antitumor activity compared to leaner analogs.

Core Heterocycles: Benzothiazole derivatives (target, BTA) show stronger enzyme inhibition profiles than coumarins or quinazolinones, likely due to improved planar geometry for π-π interactions.

Sulfonyl vs. Thio/Sulfanyl Groups :

- The target’s sulfonyl group (: 511276-56-5 comparison) offers higher polarity and metabolic stability compared to sulfanyl derivatives, which may prioritize thiol-mediated redox interactions .

Mechanistic Implications

- Antioxidant Activity : The sulfonyl group in the target compound may stabilize radical intermediates less effectively than coumarins’ chromenyloxy groups, limiting antioxidant utility .

- Antitumor Potential: The fluorobenzenesulfonyl moiety’s electron-withdrawing nature may enhance DNA topoisomerase inhibition, a mechanism observed in related sulfonamide drugs .

生物活性

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety and a fluorobenzenesulfonyl group. This unique structure contributes to its biological activity, particularly as a kinase inhibitor. The molecular formula is CHFNOS, and its molecular weight is approximately 298.34 g/mol.

Kinase Inhibition : The compound exhibits significant inhibitory activity against various kinases which are crucial in cancer cell proliferation and survival. It has been shown to inhibit the ATR (ATM and Rad3-related) kinase pathway, which is involved in DNA damage response (DDR). This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents .

Cell Viability Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines, including HeLa (cervical cancer) and colon cancer cell lines. The half-maximal inhibitory concentration (IC) values for these cell lines were determined through dose-response studies using the MTT assay .

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of derivatives related to this compound. Key findings include:

- Cytotoxicity : Compounds similar to this compound showed significant cytotoxic effects on targeted cancer cell lines at concentrations as low as 2 µM .

- Binding Interactions : Molecular docking studies revealed that the compound binds effectively to the ATR kinase domain, exhibiting interactions such as hydrogen bonding and π-π stacking with key amino acids in the binding site .

Table of IC Values

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 7h | HeLa | 3.995 |

| 7l | Colon Cancer | 5.0 |

| 7c | Cervical Cancer | 2.0 |

Potential Therapeutic Applications

The biological activity of this compound suggests its potential as a therapeutic agent in oncology. Its ability to inhibit critical signaling pathways involved in cancer cell survival makes it a candidate for further development as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。